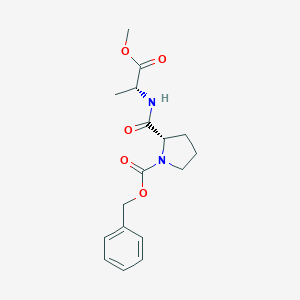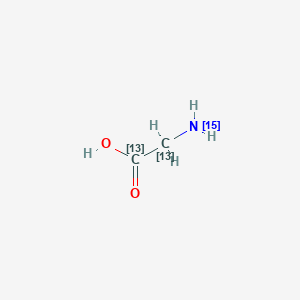
Glycine-13C2,15N
Vue d'ensemble
Description
Glycine-13C2,15N is a stable isotope-labeled form of glycine, where two carbon atoms are labeled with carbon-13 and the nitrogen atom is labeled with nitrogen-15. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine-13C2,15N typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of isotopically labeled formaldehyde (13CH2O) with isotopically labeled ammonia (15NH3) in the presence of a catalyst to form isotopically labeled glycine . The reaction conditions often require controlled temperatures and pressures to ensure the incorporation of the isotopes into the glycine molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled precursors and advanced catalytic systems to achieve high yields and purity of the final product. The production process is optimized to minimize the loss of isotopes and ensure the consistency of the isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Glycine-13C2,15N undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form glyoxylate and ammonia.
Reduction: It can be reduced to form serine.
Substitution: This compound can participate in substitution reactions to form derivatives such as N-methylglycine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate under acidic conditions.
Reduction: Reducing agents such as sodium borohydride are used under mild conditions.
Substitution: Substitution reactions often involve alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Glyoxylate and ammonia.
Reduction: Serine.
Substitution: N-methylglycine and other derivatives.
Applications De Recherche Scientifique
Glycine-13C2,15N is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of Glycine-13C2,15N is primarily related to its role as a tracer in scientific studies. The isotopic labels allow researchers to track the movement and transformation of glycine within biological systems and chemical reactions. This enables detailed analysis of metabolic pathways, enzyme activities, and molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine-2-13C,15N: Similar isotopic labeling but with only one carbon labeled with carbon-13.
Glycine-13C2: Only the carbon atoms are labeled with carbon-13.
Glycine-15N: Only the nitrogen atom is labeled with nitrogen-15
Uniqueness
Glycine-13C2,15N is unique due to the dual isotopic labeling of both carbon and nitrogen atoms. This dual labeling provides more detailed information in studies compared to compounds with single isotopic labels. It allows for comprehensive tracking of both carbon and nitrogen atoms in metabolic and chemical processes, making it a valuable tool in research .
Propriétés
IUPAC Name |
2-(15N)azanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583952 | |
| Record name | (~13~C_2_,~15~N)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.045 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211057-02-2 | |
| Record name | (~13~C_2_,~15~N)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Glycine-13C2,15N a valuable tool for studying glyphosate degradation in soil?
A1: this compound is a stable isotope-labeled form of glycine, a naturally occurring amino acid. Its use as a tracer allows researchers to track its fate in the environment with high sensitivity. This is particularly relevant to glyphosate research because glycine is a key intermediate in one of the known biodegradation pathways of glyphosate. [] By introducing this compound into soil and monitoring its mineralization (conversion to carbon dioxide), researchers can gain insights into the activity and significance of the sarcosine/glycine pathway for glyphosate degradation. []
Q2: What did the research using this compound reveal about the sarcosine/glycine pathway in glyphosate degradation?
A2: The research showed that this compound mineralized rapidly in the soil, much faster than the labeled glyphosate or its primary degradation product, aminomethylphosphonic acid (AMPA). [] This rapid mineralization suggests that the sarcosine/glycine pathway is an active route for glyphosate degradation in the tested soil. Additionally, the research found that this pathway primarily led to the formation of harmless biogenic non-extractable residues (NERs), indicating a lower risk of persistent environmental contamination compared to the pathway leading to AMPA. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


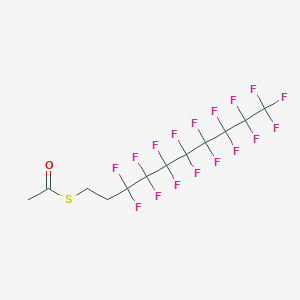
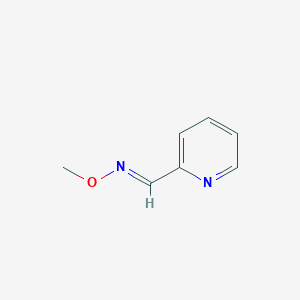
![Fmoc-(S,S)-[Pro-Leu]-spirolactame](/img/structure/B136863.png)

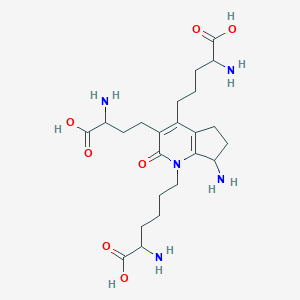


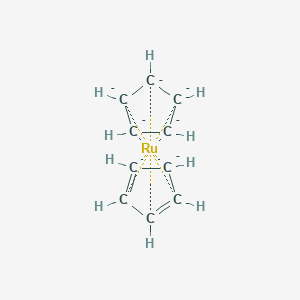



![Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate](/img/structure/B136884.png)
